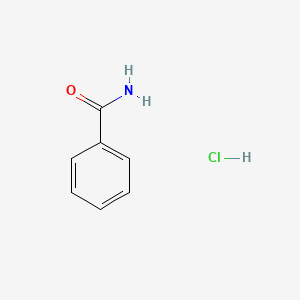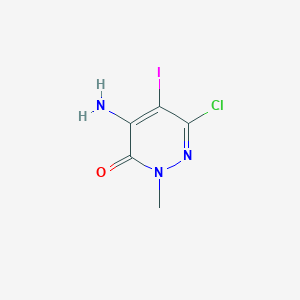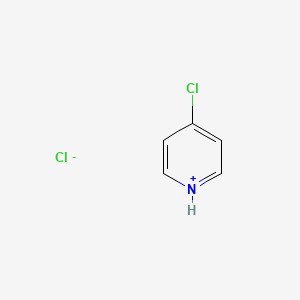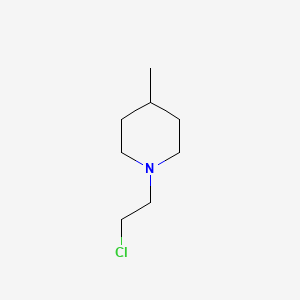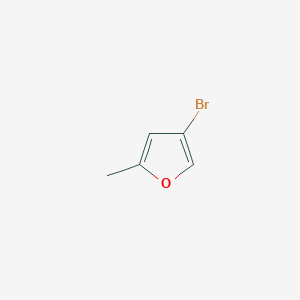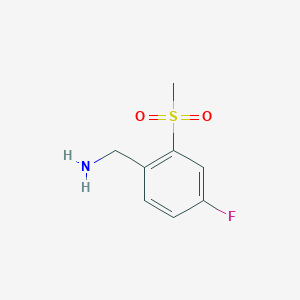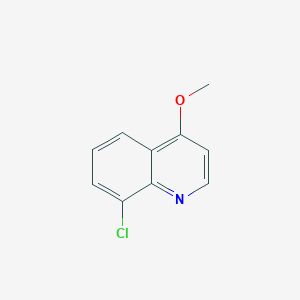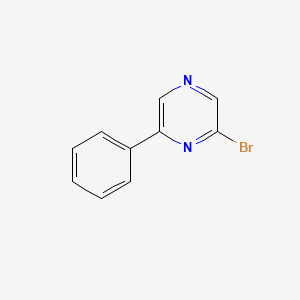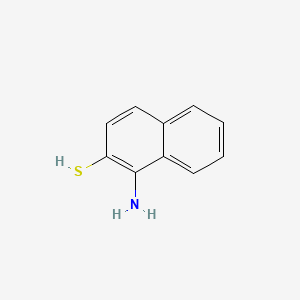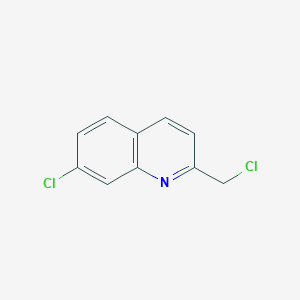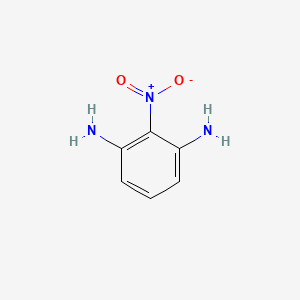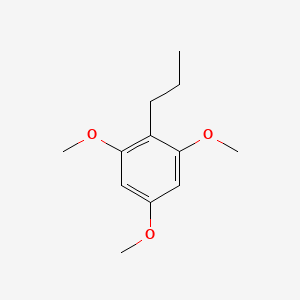![molecular formula C16H10N2O2S2 B8790067 2,2'-(THIAZOLO[5,4-D]THIAZOLE-2,5-DIYL)DIPHENOL CAS No. 10398-63-7](/img/structure/B8790067.png)
2,2'-(THIAZOLO[5,4-D]THIAZOLE-2,5-DIYL)DIPHENOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol is a compound that belongs to the class of thiazolo[5,4-d]thiazole derivatives. These compounds are known for their electron-deficient systems, high oxidative stability, and rigid planar structures, which enable efficient intermolecular π–π overlap .
Méthodes De Préparation
The synthesis of 2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol typically involves a condensation reaction. One reported method involves the reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde . The reaction conditions include the use of solvents such as dimethylformamide (DMF) and the addition of dithiooxamide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by visible light photocatalysis.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organobase-modulated solvothermal conditions and the use of oxidants like O₂ . Major products formed from these reactions include imines and other substituted derivatives .
Applications De Recherche Scientifique
2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of covalent organic frameworks (COFs) and covalent triazine frameworks (CTFs) for photocatalytic applications
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol involves its electron-deficient thiazolo[5,4-d]thiazole core, which facilitates efficient electron transfer processes . This property is crucial for its photocatalytic activity, where it acts as a photoactive unit to generate reactive oxygen species (ROS) under visible light irradiation . The molecular targets and pathways involved include the activation of O₂ and the formation of superoxide anions (O₂•-) as key reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol include other thiazolo[5,4-d]thiazole derivatives and compounds with similar electron-deficient cores, such as thiadiazole-based metal-organic frameworks (MOFs) and coordination polymers . Compared to these compounds, 2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol exhibits superior photocatalytic activity and stability, making it a unique and valuable compound for various applications .
Propriétés
Numéro CAS |
10398-63-7 |
|---|---|
Formule moléculaire |
C16H10N2O2S2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
2-[5-(2-hydroxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]phenol |
InChI |
InChI=1S/C16H10N2O2S2/c19-11-7-3-1-5-9(11)13-17-15-16(21-13)18-14(22-15)10-6-2-4-8-12(10)20/h1-8,19-20H |
Clé InChI |
SRSPQANHRYSNLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CC=C4O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
